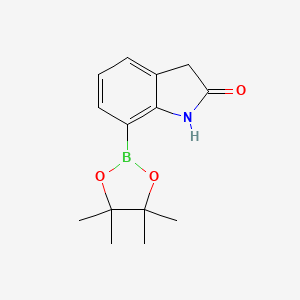

Oxindole-7-boronic acid, pinacol ester

CAS No.: 1150271-45-6

Cat. No.: VC2664818

Molecular Formula: C14H18BNO3

Molecular Weight: 259.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150271-45-6 |

|---|---|

| Molecular Formula | C14H18BNO3 |

| Molecular Weight | 259.11 g/mol |

| IUPAC Name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-8-11(17)16-12(9)10/h5-7H,8H2,1-4H3,(H,16,17) |

| Standard InChI Key | GDBJVFKVHKDADC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3 |

Introduction

Chemical Identity and Structural Properties

Oxindole-7-boronic acid, pinacol ester (CAS: 1150271-45-6) is a heterocyclic compound featuring an oxindole core with a boronic acid pinacol ester group at the 7-position. This distinctive structural arrangement contributes to its chemical versatility and potential applications in organic synthesis.

Basic Chemical Information

The compound has a molecular formula of C14H18BNO3 with a molecular weight of 259.11-259.12 g/mol . Its IUPAC name is 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one . The structure features an oxindole scaffold with a pinacol boronic ester group specifically positioned at the 7-position of the indole ring system.

The chemical identity can be further defined by its unique InChI identifier: InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-8-11(17)16-12(9)10/h5-7H,8H2,1-4H3,(H,16,17) . This identifier completely and unambiguously represents the compound's structure, enabling precise identification in chemical databases and literature.

Physical Properties

Although comprehensive physical property data is limited in the available literature, Oxindole-7-boronic acid, pinacol ester typically appears as a white powder, similar to related boronic acid derivatives . The compound belongs to the broader product family of Boronic Acids and Derivatives .

Table 1: Key Physical and Chemical Properties of Oxindole-7-boronic acid, pinacol ester

Synthesis and Preparation Methods

The synthesis of Oxindole-7-boronic acid, pinacol ester typically employs specialized synthetic approaches designed to introduce the boronic ester functionality at the specific 7-position of the oxindole scaffold.

Miyaura Borylation

One of the most common synthetic routes to Oxindole-7-boronic acid, pinacol ester involves Miyaura Borylation, which has emerged as an effective method for introducing boronic ester groups onto heterocyclic scaffolds . This approach typically utilizes a palladium catalyst to facilitate the formation of the carbon-boron bond at the desired position.

Decarboxylative Borylation

Another significant synthetic approach involves decarboxylative borylation, which can be effectively employed for the preparation of indolylboronic acid pinacol esters, including the oxindole variant. This method often utilizes N-hydroxyphthalimide esters that are treated with bis(pinacolato)diboron (pinB−Bpin) under specific reaction conditions .

The reaction typically proceeds through activation of pinB−Bpin by pyridine to form an ate complex. This complex subsequently undergoes transformation into radical intermediates via electron transfer. These radical intermediates then combine with activated N-hydroxyphthalimide esters to complete the borylation sequence. The isolated yields of indolylboronic acid pinacol esters using this approach are typically moderate .

Table 2: Selected Synthetic Approaches for Boronic Ester Compounds

| Entry | Starting Material | Conditions | Product |

|---|---|---|---|

| 1 | R-OH | pinB−Bpin (1.5 equiv.), Pd(OAc)2, dppb (10 mol %), TEA, piv2O, dioxane 160 °C, 15 h | Boronic ester |

| 2 | R-SEt | pinB−Bpin (2 equiv.), [Rh(OH)(cod)]2 (5 mol %), P(Bu)n3 (50 mol %), KOAc (20 mol %), CPME, 80 °C, 24 h | Boronic ester |

| 3 | R-ONPhth | pinB−Bpin (3.5 equiv.), pyridine (1.5 equiv.) Cs2CO3 (0.5 equiv.), EtOAc, 35 °C, 400 nm, 24 h | Boronic ester |

Table adapted from literature on indolylboronic acid synthesis methods .

Chemical Reactivity and Transformations

Oxindole-7-boronic acid, pinacol ester exhibits rich chemical reactivity, undergoing a diverse range of transformations that make it valuable in organic synthesis.

General Reaction Types

The compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These transformation capabilities are largely attributable to the reactivity of the boronic ester functional group in combination with the oxindole scaffold.

Boronic Ester Chemistry

As a boronic ester derivative, this compound demonstrates characteristic reactivity patterns. Boronic acids and their ester derivatives interact with polyols in aqueous solutions to form reversible and cyclic esters . This reversible esterification is a defining feature of boronic acid chemistry.

The reaction landscape of boronic ester formation highlights various pathways for the reaction of boronic acids with cis-diol moieties. Both cyclic boronic and boronate esters can form, with their boron atoms exhibiting sp2 and sp3 hybridization, respectively. These boronic and boronate esters exist in an ionic equilibrium .

The kinetics of boronic acid-diol complexation are complex and influenced by multiple factors, including the buffer system. The formation of binary and ternary complexes with common buffer components can affect binding affinities between boronic acids and diols . Current research suggests that the preferred kinetic pathway for esterification involves the addition of diols to the neutral boronic acid, rather than through substitution of the hydroxyl ion in the anionic species .

Applications in Organic Synthesis

Oxindole-7-boronic acid, pinacol ester serves as a valuable building block in organic synthesis due to its structural features and reactivity profile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction represents one of the most significant applications of this compound. This coupling reaction involves the interaction between boronic acids or boronates/trifluoroborates and electrophilic templates . Oxindole-7-boronic acid, pinacol ester can serve as an effective coupling partner in such reactions, enabling the construction of complex molecular architectures.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, Oxindole-7-boronic acid, pinacol ester plays a crucial role as a building block for various complex molecules. Its unique structure and reactivity make it particularly valuable in the design and synthesis of biologically active compounds.

The compound is being explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow for strategic incorporation into molecular frameworks aimed at interacting with specific biological targets.

Biological Activities

Oxindole-7-boronic acid, pinacol ester exhibits diverse biological activities, making it of interest in pharmaceutical research and development.

Biological Interactions

The compound can interact with various biomolecules, including enzymes, proteins, and other cellular components. These interactions may influence cellular processes such as cell signaling, gene expression, and cellular metabolism. The specific nature of these interactions and their biological consequences represent an active area of research.

| Supplier | Quantity | Lead Time | Price | Purity |

|---|---|---|---|---|

| Aladdin Scientific | 100 mg | 5 days | Not specified | Not specified |

| Aladdin Scientific | 100 mg | 8-12 weeks | $309.90 | Not specified |

| Aladdin Scientific | 500 mg | 8-12 weeks | $995.90 | Not specified |

| Kemix Pty Ltd | 1 g | 50 days | Not specified | ≥95% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume